4-(Iodomethyl)piperidine hydroiodide
Description
Contextualization within Piperidine (B6355638) Chemical Synthesis
The piperidine ring is a saturated heterocycle that is a core component of numerous alkaloids and pharmaceuticals. nih.gov The synthesis of piperidine derivatives is a significant area of focus in medicinal chemistry and drug discovery. whiterose.ac.uknih.gov Various strategies have been developed for the construction and functionalization of the piperidine skeleton. These methods include the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and various cycloaddition approaches. nih.govdtic.mil
4-(Iodomethyl)piperidine (B3029028) hydroiodide fits into this landscape as a pre-functionalized piperidine derivative. Its synthesis typically starts from a more readily available precursor, such as 4-(hydroxymethyl)piperidine. The hydroxyl group can be converted to an iodomethyl group through nucleophilic substitution reactions. This transformation is crucial as it introduces a good leaving group (iodide), facilitating subsequent reactions. The hydroiodide salt form enhances the compound's stability and handling.
The use of such pre-functionalized building blocks simplifies the synthetic routes to complex piperidine-containing target molecules. Rather than constructing the piperidine ring and then introducing the desired functionality at the 4-position, chemists can utilize 4-(iodomethyl)piperidine hydroiodide to directly incorporate the piperidinemethyl moiety into a larger molecular framework.
Significance of the Iodomethyl Moiety in Organic Transformations
The iodomethyl group (-CH₂I) is a highly valuable functional group in organic synthesis due to the unique properties of the carbon-iodine bond. Iodine is the largest and least electronegative of the common halogens, which results in a long and relatively weak C-I bond. This characteristic makes the iodide ion an excellent leaving group in nucleophilic substitution reactions (Sₙ2). Consequently, the iodomethyl group is readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is fundamental to the construction of new carbon-carbon and carbon-heteroatom bonds.
In the context of this compound, the iodomethyl moiety serves as an electrophilic site. This allows for the alkylation of various nucleophilic substrates, effectively tethering the piperidine ring to other molecular fragments. This strategy is employed in the synthesis of compounds with potential pharmacological activity.
Furthermore, the iodomethyl group can participate in other important organic transformations. For instance, it can be a precursor for organometallic reagents, such as organolithium or Grignard reagents, although this is less common for compounds already containing an acidic proton as in the hydroiodide salt. The versatility of the iodomethyl group also extends to its use in radical reactions and as a precursor for other functional groups. georganics.skresearchgate.net The conversion of iodides to other halides or functional groups is a well-established strategy in multistep synthesis. organic-chemistry.org
Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₃I₂N |
| Molecular Weight | 352.98 g/mol |
| Appearance | Solid |
| CAS Number | 1353976-20-1 (for hydrochloride salt) |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(iodomethyl)piperidine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12IN.HI/c7-5-6-1-3-8-4-2-6;/h6,8H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFVNSPGFGLFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CI.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13I2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Iodomethyl Piperidine Hydroiodide
General Approaches to Piperidine (B6355638) Ring Formation
The construction of the piperidine ring is a well-established area of organic synthesis, with numerous strategies developed to afford a wide range of substituted derivatives. These methods can be broadly categorized into cyclization reactions, hydrogenation or reduction of pyridine (B92270) precursors, multicomponent reactions, and ring expansion methodologies. The choice of method often depends on the desired substitution pattern and stereochemistry of the final product.
Cyclization Reactions
Cyclization reactions are a cornerstone of heterocyclic synthesis, providing direct access to the piperidine ring by forming one or more carbon-carbon or carbon-nitrogen bonds. These can be classified as either intramolecular, occurring within a single molecule, or intermolecular, involving the combination of two or more components.
Intramolecular cyclization involves a single substrate that contains all the necessary atoms to form the piperidine ring. dtic.mil This approach is powerful for controlling stereochemistry. The initiation of the ring closure occurs through the activation of various functional groups within the molecule. dtic.mil
Key intramolecular cyclization strategies include:
Radical-Mediated Cyclization : This technique uses radical intermediates to form the ring. For instance, the intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst. dtic.mil Another approach involves the radical cyclization of aldehydes with pendant alkenes, mediated by a combination of photoredox, cobaloxime, and amine catalysis, which can produce six-membered rings. sgtlifesciences.com
Reductive Hydroamination/Cyclization : This cascade reaction can be used to synthesize piperidines from alkynes. The process is typically acid-mediated, leading to an enamine and then an iminium ion, which is subsequently reduced to form the piperidine ring. dtic.mil
Aza-Michael Addition : The intramolecular aza-Michael reaction is a widely used method for constructing the piperidine ring. For example, enantioselective synthesis of protected 2,5-disubstituted piperidines can be achieved through the organocatalytic intramolecular aza-Michael reaction of N-tethered alkenes. dtic.mil
Oxidative Amination of Alkenes : Non-activated alkenes can undergo oxidative amination to form substituted piperidines. This reaction can be catalyzed by complexes of gold(I) or palladium, with the latter allowing for an enantioselective approach. dtic.mil
Dieckmann Condensation : This intramolecular reaction of a diester, treated with a base, forms a cyclic β-keto ester. This method is effective for creating five- and six-membered rings and is a common strategy for synthesizing 4-piperidones, which are versatile intermediates. dtic.milorganic-chemistry.org The process involves the addition of a primary amine to two moles of an alkyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil
| Intramolecular Cyclization Method | Key Features | Catalyst/Reagent Example |
| Radical-Mediated Cyclization | Forms ring via radical intermediates. | Cobalt(II) complexes, Photoredox catalysts |
| Reductive Hydroamination | Cascade reaction of alkynes. | Acid-mediated |
| Aza-Michael Addition | Nucleophilic addition of an amine to an electron-deficient alkene. | Organocatalysts (e.g., quinoline (B57606) derivatives) |
| Oxidative Amination | Difunctionalization of a double bond. | Gold(I) or Palladium complexes |
| Dieckmann Condensation | Intramolecular cyclization of diesters. | Base (e.g., Sodium Ethoxide) |
Intermolecular annulation involves the formation of the piperidine ring from two or more separate components. dtic.mil This approach allows for significant diversity in the final products.
Common annulation strategies include:
[5+1] Annulation : This strategy combines a five-atom component with a one-atom component. A notable example is the hydrogen-borrowing [5+1] annulation, which can be catalyzed by iridium complexes. dtic.mil
[4+2] Cycloaddition (Aza-Diels-Alder Reaction) : This is a powerful method for forming six-membered nitrogen heterocycles. ajchem-a.com It typically involves the reaction of a diene with an imine (the dienophile). iitk.ac.innih.gov The imine is often generated in situ from an amine and an aldehyde like formaldehyde. nih.gov This reaction can be catalyzed by Lewis acids or Brønsted acids. wikipedia.org
[3+3] Cycloaddition : This method involves the combination of two three-atom fragments to construct the piperidine ring. dtic.mil For instance, piperidine can mediate the [3+3] cyclization of 2-amino-4H-chromen-4-ones with 2-benzylidenemalononitriles. guidechem.com
| Annulation Strategy | Description | Reactant Types |
| [5+1] Annulation | A five-atom chain reacts with a one-atom component. | e.g., Pentane-1,5-diol derivative + Amine |
| [4+2] Annulation (Aza-Diels-Alder) | A four-atom diene reacts with a two-atom imine dienophile. | Diene + Imine |
| [3+3] Annulation | Two three-atom components combine to form the ring. | e.g., 1,3-Biselectrophile + 1,3-Bisnucleophile |
Hydrogenation and Reduction Strategies for Ring Formation
One of the most common and direct routes to the piperidine scaffold is the hydrogenation or reduction of pyridine and its derivatives. dtic.mil This approach transforms the aromatic pyridine ring into the saturated piperidine ring.
Catalytic Hydrogenation : This is a fundamental process in organic synthesis. dtic.mil The hydrogenation of pyridines typically requires transition metal catalysts and can be performed under various conditions. chemicalbook.com Common catalysts include platinum, palladium, rhodium, ruthenium, and nickel. sciencemadness.orgyoutube.com For example, catalytic hydrogenation of substituted pyridines using a PtO2 catalyst in glacial acetic acid can afford piperidine derivatives at room temperature under pressure. sciencemadness.org Similarly, heterogeneous 10% Rh/C can catalyze the complete hydrogenation of pyridines in water. sgtlifesciences.com Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst also allows for the conversion of pyridine to piperidine at ambient temperature and pressure. nih.gov
Transfer Hydrogenation : This method uses a hydrogen donor molecule instead of hydrogen gas. A mixture of formic acid and triethylamine (B128534) can serve as the hydrogen source with a rhodium catalyst for the transfer hydrogenation of N-benzylpyridinium salts. google.commdma.ch Borane-ammonia (H₃N-BH₃) can also be used as a hydrogen source with a ruthenium catalyst. sgtlifesciences.com
Ionic Hydrogenation : A robust iridium(III)-catalyzed ionic hydrogenation of pyridines provides access to a broad range of multi-substituted piperidines. This method is notable for its tolerance of highly reduction-sensitive functional groups. bldpharm.com
Reduction of Pyridinium (B92312) Salts : Pyridinium salts are readily reduced to the corresponding piperidines. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this transformation, often leading to 1,2,5,6-tetrahydropyridines, which can be further reduced to piperidines. ajchem-a.com
| Reduction Method | Hydrogen Source | Catalyst/Reagent Example | Key Features |
| Catalytic Hydrogenation | H₂ Gas | PtO₂, Rh/C, RuCl₃ | Often requires pressure and/or heat. |
| Transfer Hydrogenation | Hydrogen Donor Molecule | Formic acid/Triethylamine, H₃N-BH₃ | Avoids the use of high-pressure hydrogen gas. |
| Ionic Hydrogenation | Silanes, H₂ | Iridium(III) complexes | Tolerates sensitive functional groups. |
| Chemical Reduction | Hydride Reagents | NaBH₄, LiAlH₄ | Reduces pyridinium salts or partially saturated rings. |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates the majority of the atoms from the starting materials. dtic.mil This strategy is highly efficient and allows for the rapid generation of molecular diversity, making it valuable for creating libraries of substituted piperidines.
For example, highly functionalized piperidine derivatives can be synthesized via a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters. Another MCR involves the reaction of substituted nitrostyrenes, aromatic aldehydes, ammonium (B1175870) acetate, and dialkyl malonates to produce polysubstituted 2-piperidinones. Biocatalysis has also been applied, with an immobilized lipase (B570770) (Candida antarctica lipase B) catalyzing the MCR of benzaldehyde, aniline, and an acetoacetate (B1235776) ester to yield piperidines.
Ring Expansion Methodologies
Although less common, ring expansion provides an alternative route to the piperidine skeleton. This approach involves converting a smaller, pre-existing ring, such as a pyrrolidine, into the six-membered piperidine ring. One reported method involves the use of alkyl azides, though the yields for piperidine formation have been noted as being low. organic-chemistry.org
Introduction of the Iodomethyl Group
The critical step in synthesizing 4-(iodomethyl)piperidine (B3029028) hydroiodide is the introduction of the iodomethyl moiety onto the piperidine ring. This is primarily achieved through nucleophilic substitution and halogen exchange reactions.
Nucleophilic Substitution Reactions for Halogenation
Nucleophilic substitution reactions are a direct method for introducing a halogen. In the context of synthesizing iodo-substituted piperidines, this often involves the conversion of a hydroxyl group into an iodide. While direct substitution of a hydroxyl group is challenging due to its poor leaving group nature, it can be activated to facilitate the reaction. Common activating agents include triphenylphosphine (B44618) in the presence of iodine.
A typical procedure involves reacting a suitable precursor, such as 4-(hydroxymethyl)piperidine, with a source of iodide. For instance, the use of a CeCl₃·7H₂O/NaI system in acetonitrile (B52724) provides an exceedingly mild method for preparing iodides from alcohols. organic-chemistry.org Another approach involves using ionic liquids, such as 1-n-butyl-3-methylimidazolium halides, in the presence of Brønsted acids to convert alcohols to alkyl halides at room temperature. organic-chemistry.org
Halogen Exchange Reactions
The Finkelstein reaction is a widely employed and effective method for synthesizing alkyl iodides from alkyl chlorides or bromides. wikipedia.org This SN2 reaction involves treating an alkyl halide with a solution of sodium iodide in acetone. wikipedia.org The reaction's success is driven by the differential solubility of the halide salts; sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not, thus shifting the equilibrium towards the product. wikipedia.org
This method is particularly effective for primary halides and is scalable. wikipedia.orgchemspider.com For the synthesis of 4-(iodomethyl)piperidine hydroiodide, a precursor such as 4-(chloromethyl)piperidine (B1605206) or 4-(bromomethyl)piperidine (B1600657) would be reacted with sodium iodide in acetone. The reaction is typically carried out at reflux to ensure completion. chemspider.com While the classic Finkelstein reaction is well-established for alkyl halides, aromatic versions have also been developed using copper(I) or nickel(II) catalysts. taylorandfrancis.com
Protecting Group Strategies and Deprotection in Synthesis
The secondary amine of the piperidine ring is reactive and can interfere with reactions targeting other parts of the molecule. Therefore, protecting the nitrogen atom is a critical strategy in the multi-step synthesis of 4-(iodomethyl)piperidine and its derivatives.
Commonly used nitrogen protecting groups in piperidine synthesis include tert-Butoxycarbonyl (Boc) and Benzyl (B1604629) (Bn). The choice of protecting group depends on its stability under the reaction conditions for subsequent steps and the ease of its removal. For instance, the Boc group is stable under a variety of conditions but can be readily removed with acid. The benzyl group is also robust and is often removed by catalytic hydrogenation.
Stereoselective and Enantioselective Synthesis Approaches
The synthesis of piperidine derivatives with specific stereochemistry is of great importance, particularly in medicinal chemistry. Various stereoselective and enantioselective approaches have been developed to control the spatial arrangement of substituents on the piperidine ring.
One strategy involves the hydrogenation of substituted pyridines. The diastereoselectivity of this reduction can often be controlled by the choice of catalyst and reaction conditions. For instance, hydrogenation of disubstituted pyridines can lead to the diastereoselective formation of cis-pipecolinates. rsc.org Subsequent base-mediated epimerization can then be used to access the trans-diastereomers. rsc.org
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of substituted piperidines. nih.gov For example, intramolecular aza-Michael reactions catalyzed by chiral quinoline derivatives can produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov Furthermore, multi-component reactions, sometimes involving domino or cascade sequences, can construct highly substituted piperidine rings with excellent control over multiple stereocenters in a single pot. acs.org
Optimization of Reaction Intermediates and Conditions
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound and its intermediates. Key parameters that are often optimized include the choice of solvent, catalyst, temperature, and reaction time.
For instance, in the Finkelstein reaction, the choice of solvent is critical. Acetone is traditionally used due to the solubility profile of the sodium halides. wikipedia.org However, other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be employed, particularly for less reactive substrates. wikipedia.org
The selection of the iodinating agent and any necessary catalysts also plays a significant role. For direct iodination of alcohols, the combination of reagents must be carefully chosen to achieve efficient conversion without promoting side reactions. Similarly, in halogen exchange reactions, the concentration of sodium iodide and the reaction temperature can be adjusted to drive the reaction to completion.
Chemical Reactivity and Transformation Studies of 4 Iodomethyl Piperidine Hydroiodide
Nucleophilic Displacement Reactions at the Iodomethyl Center
The 4-(iodomethyl)piperidine (B3029028) hydroiodide molecule features a primary alkyl iodide attached to a piperidine (B6355638) scaffold. The carbon of the iodomethyl (-CH₂I) group is electrophilic and highly susceptible to attack by a wide range of nucleophiles. The iodide ion is an excellent leaving group, facilitating nucleophilic substitution reactions, which predominantly proceed via an Sₙ2 mechanism. This reactivity allows for the facile introduction of diverse functional groups at the 4-position of the piperidine ring.
The general scheme for this transformation involves the attack of a nucleophile (Nu⁻) on the methylene (B1212753) carbon, leading to the displacement of the iodide ion and the formation of a new carbon-nucleophile bond. Given that the starting material is a hydroiodide salt, the piperidine nitrogen is protonated. This acidic proton may need to be neutralized with a base depending on the nature of the nucleophile and the reaction conditions.
Common nucleophiles that can participate in these displacement reactions include:
Oxygen nucleophiles: Hydroxide, alkoxides, and carboxylates can react to form the corresponding alcohols, ethers, and esters.
Nitrogen nucleophiles: Ammonia, primary and secondary amines, and azides can be used to synthesize primary amines, secondary and tertiary amines, and alkyl azides, respectively. Piperidine itself is a common nitrogen nucleophile used in such reactions. diva-portal.orgrsc.org
Sulfur nucleophiles: Thiolates and thiocyanates react to yield thioethers and thiocyanates.
Carbon nucleophiles: Cyanide ions and enolates are effective for creating new carbon-carbon bonds, leading to nitriles and C-alkylated products.
The table below summarizes some potential nucleophilic displacement reactions at the iodomethyl center.
| Nucleophile | Reagent Example | Product Class |
|---|---|---|
| Hydroxide | NaOH | Alcohol (4-(Hydroxymethyl)piperidine) |
| Alkoxide | NaOCH₃ | Ether (4-(Methoxymethyl)piperidine) |
| Azide | NaN₃ | Alkyl Azide (4-(Azidomethyl)piperidine) |
| Cyanide | NaCN | Nitrile (Piperidin-4-ylacetonitrile) |
| Thiolate | NaSPh | Thioether (4-((Phenylthio)methyl)piperidine) |
Reactions of Ancillary Functional Groups on Piperidine Scaffold
The piperidine ring itself contains a secondary amine, which is a key functional group that can undergo various transformations. In the hydroiodide salt form, this amine is protonated, rendering it non-nucleophilic. However, upon deprotonation with a suitable base, the free secondary amine can participate in a range of reactions.
The nitrogen atom of the piperidine ring can be oxidized to various oxidation states. The specific product depends on the oxidant used and the reaction conditions. Common oxidation reactions for piperidines include:
Formation of Iminium Ions: Oxidation of the piperidine ring, particularly at the α-carbon, can lead to the formation of a cyclic iminium ion. nih.gov This transformation is often achieved using reagents like mercury(II)-EDTA or hypervalent iodine reagents. nih.govresearchgate.net These iminium ions are valuable synthetic intermediates, acting as electrophiles that can be trapped by nucleophiles.
Formation of N-Oxyl Radicals: Using specific oxidizing agents like hydrogen peroxide in the presence of a catalyst, the secondary amine can be oxidized to a stable N-oxyl radical, such as a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl). researchgate.netgoogle.com
Formation of Lactams: More vigorous oxidation can lead to the formation of a lactam (a cyclic amide). This typically involves oxidation at a carbon atom alpha to the nitrogen, followed by further transformation. For example, oxidation of 2-(4-methyl-1-piperidinyl)ethanol with Hg(II)-EDTA can yield a diastereomeric mixture of lactams. researchgate.net
| Oxidizing Agent/System | Potential Product Type | Reference |
|---|---|---|
| Hypervalent Iodine Reagents | N-acyliminium ions | nih.gov |
| Hydrogen Peroxide (H₂O₂) | N-oxyl radical | google.com |
| Mercury(II)-EDTA | Iminium ion, Lactam | researchgate.net |
| Cytochrome P450 Enzymes | Metabolic oxidation products (e.g., lactams) | nih.gov |
The piperidine ring in 4-(iodomethyl)piperidine is a saturated heterocycle and is generally resistant to reduction under standard conditions. Reduction reactions are more relevant for unsaturated precursors like pyridines or for derivatives of piperidine that contain reducible functional groups. nih.gov
However, if the piperidine scaffold first undergoes an oxidation reaction as described in section 3.2.1, the resulting products can be subjected to reduction.
Reduction of Iminium Ions: An iminium ion intermediate, formed via oxidation, can be readily reduced back to a tertiary amine using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This two-step oxidation-reduction sequence can be a method for the functionalization of the piperidine ring.
Reduction of Lactams: Lactams formed from the oxidation of the piperidine ring can be reduced to the corresponding cyclic amines using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). whiterose.ac.uk
This sequence provides an indirect pathway for the transformation of the piperidine scaffold, where reduction is a key subsequent step following an initial oxidation.
Participation in Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
4-(Iodomethyl)piperidine hydroiodide is a versatile building block in the synthesis of more complex molecules due to its ability to participate in both carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net This reactivity stems from the electrophilic nature of the iodomethyl group and the nucleophilic character of the piperidine nitrogen (after deprotonation).
As an Electrophile: The primary role of the iodomethyl group is to act as an electrophile. lookchem.com It readily reacts with nucleophiles to form new bonds.
Carbon-Carbon Bond Formation: The compound can be used to alkylate carbon nucleophiles. This is a fundamental transformation in organic synthesis for extending carbon frameworks. researchgate.net Examples include reactions with organometallic reagents, such as Grignard reagents or organocuprates, and the alkylation of enolates derived from ketones, esters, or other carbonyl compounds. Transition metal-catalyzed cross-coupling reactions are also a powerful method for forming C-C bonds using alkyl halides as electrophiles. illinois.edu
Carbon-Heteroatom Bond Formation: As detailed in section 3.1, the iodomethyl group reacts with a variety of heteroatom nucleophiles (O, N, S, etc.). This is a primary pathway for introducing functionality onto the piperidine scaffold. mdpi.comnih.gov The formation of C-N and C-O bonds via coupling reactions is crucial in the synthesis of many pharmaceutical and bioactive molecules. mdpi.com
As a Nucleophile: After neutralization of the hydroiodide salt to liberate the free secondary amine, the piperidine nitrogen becomes a potent nucleophile.
Carbon-Nitrogen Bond Formation: The secondary amine can react with various electrophiles to form new C-N bonds. This includes reactions with alkyl halides (alkylation), acyl chlorides or anhydrides (acylation), and aldehydes or ketones (reductive amination). These reactions result in the formation of N-substituted piperidine derivatives.
| Reaction Type | Role of 4-(Iodomethyl)piperidine | Reactant Partner | Bond Formed |
|---|---|---|---|
| Organometallic Coupling | Electrophile | Grignard Reagent (R-MgX) | C-C |
| Enolate Alkylation | Electrophile | Lithium Enolate | C-C |
| Ullmann Condensation | Electrophile (as source of amine) | Aryl Halide (with Cu catalyst) | C-N |
| Acylation | Nucleophile (as free amine) | Acyl Chloride (R-COCl) | C-N |
| Reductive Amination | Nucleophile (as free amine) | Aldehyde/Ketone + Reducing Agent | C-N |
Mechanistic Investigations of Chemical Transformations
The chemical transformations of this compound are governed by well-established reaction mechanisms.
Nucleophilic Displacement at the Iodomethyl Center: Reactions at the primary iodomethyl group proceed via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. This involves a single concerted step where the nucleophile attacks the electrophilic carbon atom from the backside relative to the iodide leaving group. This backside attack results in an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.
Oxidation of the Piperidine Nitrogen: The mechanism of oxidation depends on the reagent. For instance, oxidation via hypervalent iodine reagents may proceed through the formation of an N-acyliminium ion. nih.gov The oxidation of amines by cytochrome P450 enzymes involves a complex catalytic cycle. nih.govnih.gov The process is generally initiated by the binding of the substrate to the enzyme's active site, followed by electron transfer and reaction with an activated oxygen species. nih.gov This often involves a hydrogen atom abstraction from a C-H bond adjacent to the nitrogen, followed by oxygen rebound to form a carbinolamine, which can then eliminate water to form an iminium ion.
Carbon-Carbon Bond Formation: The mechanisms for C-C bond formation vary. The reaction of the iodomethyl group with soft nucleophiles like organocuprates follows a mechanism with Sₙ2-like character. In transition metal-catalyzed cross-coupling reactions, the mechanism typically involves a catalytic cycle of oxidative addition of the alkyl iodide to the metal center, transmetalation with an organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. illinois.edu
Applications in Advanced Organic Synthesis
Utilization in Analytical Chemistry as Reagents and Standards
The application of 4-(Iodomethyl)piperidine (B3029028) hydroiodide as a reagent or standard in analytical chemistry is not well-established in scientific literature. However, based on the chemical properties of related compounds, some potential, albeit theoretical, applications can be considered.
Piperidine (B6355638) itself is utilized as an analytical standard in various chromatographic techniques. Furthermore, compounds containing reactive functional groups, such as the iodomethyl group, can potentially serve as derivatizing agents. researchgate.net Derivatization is a process used in chromatography to modify an analyte to enhance its detection and separation. researchgate.net For instance, a molecule with an iodomethyl group could react with analytes containing functional groups like amines or thiols, thereby introducing a tag that improves their chromatographic behavior or detectability.
Currently, there is a lack of specific research validating the use of 4-(Iodomethyl)piperidine hydroiodide for these purposes. The development and validation of analytical methods would be required to establish it as a reliable reagent or standard.
Table 1: Potential, Theoretical Applications in Analytical Chemistry
| Application Area | Potential Use of this compound | Rationale |
| Chromatography | Derivatization Reagent | The reactive iodomethyl group could be used to tag analytes for improved detection. |
| Quality Control | Reference Standard | Could potentially be used as a reference standard for the analysis of related piperidine-based compounds. |
Note: The applications listed in this table are theoretical and not yet supported by specific research on this compound.
Research in Pollutant Degradation and Environmental Remediation
There is a significant body of research on the degradation of various organic pollutants, including iodo-organic compounds and piperidine derivatives. nih.govglobethesis.comresearchgate.net Advanced oxidation processes (AOPs), photocatalysis, and catalytic reduction are common methods investigated for the breakdown of such environmental contaminants. mdpi.comnih.govfrancis-press.com
However, specific studies detailing the use or degradation of this compound in environmental remediation are scarce. The environmental fate of piperidinium (B107235) compounds, a class to which this compound belongs, is an area of ongoing research, particularly concerning their potential use as ionic liquids and their subsequent environmental impact. nih.govresearchgate.netccspublishing.org.cn
Research into the degradation of iodo-organic pollutants often focuses on the cleavage of the carbon-iodine bond, which can be a critical step in the detoxification of these compounds. nih.govglobethesis.com Various methods, including photocatalytic degradation using catalysts like titanium dioxide (TiO2) and other advanced oxidation processes, have been explored for this purpose. nih.govresearchgate.netresearchgate.net
Table 2: Related Research in Environmental Remediation
| Research Area | Key Findings | Relevance to this compound |
| Degradation of Iodo-Organic Pollutants | Advanced oxidation processes and photocatalysis can effectively degrade iodo-organic compounds by breaking the carbon-iodine bond. nih.govglobethesis.com | Suggests potential pathways for the environmental breakdown of the iodomethyl group in the compound. |
| Environmental Fate of Piperidinium Compounds | Piperidinium salts are being investigated as ionic liquids, and their environmental stability and degradation are of concern. nih.govresearchgate.netccspublishing.org.cn | Provides a broader context for understanding the potential environmental behavior of this compound. |
| Catalytic Degradation | Piperidinium salts have been studied as catalysts in certain chemical reactions. mdpi.comrsc.org | While not directly related to pollutant degradation, it highlights a potential functional role for this class of compounds. |
Theoretical and Computational Investigations of 4 Iodomethyl Piperidine Hydroiodide
Electronic Structure and Reactivity Modeling
The electronic structure of a molecule is fundamental to its chemical reactivity. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are employed to model the distribution of electrons within 4-(Iodomethyl)piperidine (B3029028) hydroiodide and to predict its reactivity. nih.gov Key aspects of its electronic nature, such as the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—govern its behavior in chemical reactions. nih.gov
The analysis of the HOMO-LUMO gap provides an estimation of the molecule's chemical stability and reactivity. A small energy gap typically signifies high reactivity. nih.gov For 4-(Iodomethyl)piperidine hydroiodide, the protonated piperidinium (B107235) nitrogen significantly influences the electronic environment, withdrawing electron density and affecting the energies of these frontier orbitals. The iodomethyl group also plays a crucial role; the carbon-iodine bond is a key reactive site, susceptible to nucleophilic attack.
Computational models can generate electron density maps and electrostatic potential surfaces, which visualize the charge distribution across the molecule. These models identify electron-rich regions, which are prone to electrophilic attack, and electron-deficient regions, which are susceptible to nucleophilic attack. Such studies are critical for predicting how the molecule will interact with other reagents. researchgate.net
Conformational Analysis of Piperidine (B6355638) Ring Systems
The piperidine ring is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. For substituted piperidines like this compound, the substituent can exist in either an axial or an equatorial position. The relative stability of these two conformers is a critical aspect of the molecule's structure and is quantified by the conformational free energy. nih.gov
Computational methods, such as molecular mechanics and quantum mechanics, are used to calculate the energies of these different conformations. nih.govnih.gov For 4-substituted piperidinium salts with polar substituents, a notable stabilization of the axial conformer is often observed upon protonation of the nitrogen atom. nih.gov This phenomenon is attributed to electrostatic interactions between the substituent and the positively charged protonated nitrogen. nih.gov Molecular mechanics calculations using specific force fields can quantitatively predict these conformer energies, demonstrating that electrostatic interactions are a primary cause of conformational changes upon protonation. nih.gov
The preference for a particular conformation can significantly impact the molecule's biological activity and physical properties. For instance, the orientation of the iodomethyl group will determine its accessibility for interactions with other molecules, such as biological receptors.
| Substituent (R) at C4 | State | Axial Conformer Stabilization (kcal/mol) |
|---|---|---|
| F | Protonated Salt | ~0.7 - 0.8 |
| OH | Protonated Salt | ~0.7 - 0.8 |
| Br | Protonated Salt | ~0.7 - 0.8 |
| CO2Et | Protonated Salt | ~0.7 - 0.8 |
| Me | Protonated Salt | No significant change |
| Phenyl | Protonated Salt | No significant change |
This table illustrates the stabilization of the axial conformer for various 4-substituted piperidinium salts upon protonation, as determined by computational and experimental methods. Polar substituents show significant stabilization, which can even reverse the conformational preference from equatorial to axial. nih.gov
Elucidation of Reaction Mechanisms via Computational Chemistry
Understanding the precise pathway a chemical reaction follows is crucial for controlling its outcome. Computational chemistry offers powerful tools to map out reaction mechanisms at the atomic level. mdpi.com By calculating the potential energy surface, researchers can identify the lowest energy path from reactants to products, which includes transition states and any intermediates. smu.edu
For this compound, a key reaction is the nucleophilic substitution at the iodomethyl group, where the iodide ion is displaced by a nucleophile. Computational studies can model this process in detail. Methods such as Intrinsic Reaction Coordinate (IRC) calculations can trace the reaction path from the transition state down to the reactants and products, providing a clear picture of the geometric changes that occur during the reaction. smu.edu
Furthermore, the United Reaction Valley Approach (URVA) can be used to partition the reaction mechanism into distinct phases, such as reactant preparation, the chemical processes of bond breaking and forming in the transition state phase, and product adjustment. smu.edu These computational approaches can reveal subtle mechanistic details that are difficult or impossible to observe experimentally, providing invaluable insight into the factors that control reaction rates and selectivity. mdpi.comresearchgate.net
Molecular Modeling and Docking Studies in Receptor Interactions
In the context of medicinal chemistry, understanding how a molecule interacts with a biological target, such as a protein or enzyme, is of paramount importance. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a molecule when it binds to a receptor.
For this compound, docking studies can be used to explore its potential interactions with various biological targets. The process involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the stability of the resulting complex using a scoring function. The protonated piperidinium ion is capable of forming strong ionic and hydrogen bond interactions with negatively charged or polar amino acid residues (e.g., aspartate, glutamate) in a receptor's active site. The iodomethyl group can participate in hydrophobic or halogen bonding interactions.
Molecular dynamics simulations can further refine the docking results, providing a dynamic view of the ligand-receptor complex over time. nih.govnih.gov These simulations reveal the stability of the binding pose and the crucial amino acid residues involved in the interaction, guiding the design of more potent and selective molecules. nih.gov
Prediction of Atmospheric Degradation Pathways
The environmental fate of chemical compounds is a significant area of study. Computational chemistry can be used to predict the atmospheric degradation pathways of molecules like this compound. The primary degradation process in the atmosphere for many organic compounds is initiated by reaction with hydroxyl (OH) radicals. copernicus.org
Theoretical calculations can model the reaction between the piperidine derivative and an OH radical. The most likely initial step is hydrogen abstraction from one of the C-H bonds or the N-H bond of the piperidine ring. nih.govresearchgate.net Quantum chemistry calculations can determine the activation energies for hydrogen abstraction from each unique position on the molecule (N1, C2, C3, and C4). nih.govresearchgate.net
The position with the lowest activation energy will be the most favorable site for the initial attack by the OH radical. These calculations allow for the prediction of branching ratios for the different initial reaction pathways. nih.govresearchgate.net Subsequent reactions of the resulting radical species can lead to ring-opening or the formation of various oxidation products, such as imines or ketones. nih.govresearchgate.net This information is vital for assessing the environmental persistence and potential impact of the compound.
| H-Abstraction Site | Predicted Branching Ratio (%) | Major Degradation Products |
|---|---|---|
| N1-H | ~35% | 2,3,4,5-Tetrahydropyridine, 1-Nitrosopiperidine |
| C2-H | ~50% | 2,3,4,5-Tetrahydropyridine |
| C3-H | ~13% | Ring-opening products |
| C4-H | ~2% | Piperidin-4-one, 2,3,4,5-Tetrahydropyridin-4-ol |
This table presents the theoretical branching ratios for the initial OH-initiated hydrogen abstraction from the parent piperidine ring, based on quantum chemistry calculations. These values indicate the relative likelihood of reaction at each site and the subsequent major products formed. nih.govresearchgate.net
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
Recent progress in synthetic organic chemistry has emphasized the development of environmentally benign and efficient methods for the preparation of complex molecules. ajchem-a.com For the synthesis of 4-(iodomethyl)piperidine (B3029028) hydroiodide and related structures, future efforts are expected to focus on several key areas:
Green Chemistry Approaches: The use of aqueous media, non-toxic catalysts, and solvent-free reaction conditions are becoming increasingly important. ajchem-a.com Future syntheses of piperidine (B6355638) derivatives will likely incorporate these principles to reduce environmental impact.
Late-Stage Functionalization: The ability to introduce the iodomethyl group at a late stage in a synthetic sequence is highly desirable as it allows for the rapid diversification of complex molecular scaffolds. acs.org Research into selective C–H activation and functionalization of the piperidine ring is a promising avenue. acs.orgresearchgate.net
Biocatalysis: The use of enzymes to perform key transformations offers high selectivity and mild reaction conditions. A recent innovative approach combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling to simplify the synthesis of complex piperidines. sciencedaily.comnews-medical.net This two-step process significantly reduces the number of synthetic steps and reliance on expensive precious metal catalysts. sciencedaily.comnews-medical.net
Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency compared to traditional batch methods. The development of flow-based syntheses for 4-(iodomethyl)piperidine hydroiodide could streamline its production for research and industrial applications.
A comparison of traditional and emerging synthetic strategies is presented in Table 1.
| Feature | Traditional Synthetic Methods | Emerging Sustainable Methods |
| Solvents | Often rely on volatile organic solvents | Focus on aqueous media or solvent-free conditions |
| Catalysts | May use stoichiometric or heavy metal catalysts | Employ non-toxic, recyclable catalysts or biocatalysts |
| Efficiency | Can involve multiple protection/deprotection steps | Aim for atom economy and fewer synthetic steps |
| Scalability | Batch processes can be challenging to scale | Flow chemistry offers potential for easier scalability |
Exploration of Expanded Reactivity Profiles for Diversification
The iodomethyl group in this compound is a key functional handle that allows for a wide range of chemical transformations. Future research will likely focus on expanding the known reactivity of this and related halomethyl piperidines to access a broader diversity of chemical structures.
Cross-Coupling Reactions: The development of novel cross-coupling reactions is a cornerstone of modern organic synthesis. youtube.com Future work will likely explore the use of this compound in a variety of palladium, nickel, or copper-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net This could include couplings with organoboron, organozinc, and organotin reagents. youtube.comnih.gov
Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful and sustainable synthetic tool. ucla.edu The application of photoredox catalysis to reactions involving 4-(iodomethyl)piperidine could enable novel transformations that are not accessible through traditional thermal methods.
Radical Chemistry: The carbon-iodine bond can be homolytically cleaved to generate a carbon-centered radical. Intramolecular radical reactions of α-halomethyl substituted piperidines have been explored for the synthesis of bicyclic structures. documentsdelivered.com Further exploration of intermolecular radical additions and cyclizations could lead to the discovery of new synthetic methodologies.
Table 2 highlights potential cross-coupling partners for expanding the chemical space accessible from 4-(iodomethyl)piperidine.
| Coupling Partner | Bond Formed | Potential Applications |
| Aryl/Heteroaryl Boronic Acids | C(sp³)–C(sp²) | Synthesis of analogues of bioactive molecules |
| Terminal Alkynes | C(sp³)–C(sp) | Introduction of rigid linkers for structure-activity relationship studies |
| Amines/Amides | C(sp³)–N | Generation of novel amine-containing scaffolds |
| Alcohols/Phenols | C(sp³)–O | Synthesis of ether-linked derivatives |
Advanced Applications in Chemical Biology and Drug Discovery Research
The piperidine motif is a prevalent feature in a vast number of pharmaceuticals and bioactive natural products. mdpi.comresearchgate.netnih.govmdpi.comijnrd.orgresearchgate.net The versatility of this compound as a synthetic intermediate positions it as a valuable tool in these fields.
Fragment-Based Drug Discovery (FBDD): The piperidine core is a common fragment in drug design. 4-(Iodomethyl)piperidine can be used to generate a library of substituted piperidines for screening against biological targets. The development of DNA-encoded libraries (DELs) offers a powerful platform for the rapid screening of millions of compounds.
Chemical Probes and Tool Compounds: The ability to attach various functional groups to the piperidine scaffold via the iodomethyl handle makes this compound useful for the development of chemical probes to study biological processes. nih.gov This could include the synthesis of fluorescently labeled ligands, affinity purification reagents, or photo-cross-linking agents.
Targeted Covalent Inhibitors (TCIs): The reactive iodomethyl group could potentially be employed in the design of targeted covalent inhibitors, where the molecule forms a covalent bond with a specific amino acid residue in a protein target. This approach can lead to compounds with high potency and prolonged duration of action.
Sigma Receptor Ligands: Piperidine and piperazine (B1678402) scaffolds are known to be important for binding to sigma receptors, which are implicated in a range of neurological disorders. nih.gov The diversification of the 4-(iodomethyl)piperidine scaffold could lead to the discovery of novel and selective sigma receptor modulators. nih.govnih.govrsc.org
Synergistic Integration of Experimental and Computational Approaches
The integration of computational chemistry with experimental studies has become an indispensable tool in modern chemical research, accelerating the discovery and optimization of new molecules. mdpi.com
In Silico Screening and Design: Computational methods such as molecular docking and virtual screening can be used to predict the binding of 4-(iodomethyl)piperidine derivatives to protein targets, helping to prioritize compounds for synthesis and experimental testing. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of piperidine derivatives with their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of ligand-protein complexes, helping to understand the molecular basis of binding and to rationalize structure-activity relationships. nih.govresearchgate.net
Reaction Mechanism and Selectivity Prediction: Computational studies can be employed to elucidate the mechanisms of reactions involving 4-(iodomethyl)piperidine and to predict the stereoselectivity of synthetic transformations, thereby guiding the development of more efficient and selective synthetic methods. sapub.org
The synergistic application of these computational and experimental techniques is expected to significantly accelerate the exploration of the chemical and biological space around this compound, leading to the discovery of novel compounds with valuable applications in medicine and beyond.
Q & A
Q. Advanced Research Focus
- Solvent Optimization : Test DMF/water mixtures (v/v 9:1) or ionic liquids to enhance solubility .
- Catalyst Screening : Pd(PPh3)4 or CuI may improve Ullmann or Suzuki coupling efficiency. Monitor via GC-MS for biphenyl byproducts .
- Microwave Assistance : Reduce reaction time (e.g., 30 mins at 120°C vs. 24 hrs conventional) while maintaining yield .
What safety protocols are critical when handling this compound?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation of iodide vapors (TLV 0.1 ppm) .
- Spill Management : Neutralize with 10% sodium thiosulfate to convert free iodine to less hazardous forms .
How can researchers design dose-response studies using this compound in biological assays?
Q. Advanced Research Focus
- Dose Range : Start with 0.1–100 µM, based on cytotoxicity screening (e.g., MTT assay) .
- Positive Controls : Compare with known iodide-releasing agents (e.g., KI) to isolate hydroiodide-specific effects .
- Data Normalization : Express results as % inhibition relative to vehicle controls to account for solvent interference .
What analytical methods quantify trace impurities in synthesized batches?
Q. Advanced Research Focus
- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate and identify impurities (e.g., residual piperidine) .
- ICP-OES : Quantify heavy metal contaminants (e.g., Pd from catalysts) with detection limits ≤1 ppm .
How does the compound’s stereochemistry influence its reactivity in chiral environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
